Methiocarb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPRJGDJKVWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Record name | MERCAPTODIMETHUR | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHIOCARB | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3032626 | |
| Record name | Methiocarb | |
| Source | EPA DSSTox | |
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Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |
| Record name | MERCAPTODIMETHUR | |
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| Record name | Methiocarb | |
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Boiling Point |
Very high. (USCG, 1999) | |
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Solubility |
200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27 | |
| Record name | METHIOCARB | |
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| Record name | METHIOCARB | |
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Density |
greater than 1 (USCG, 1999) | |
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Vapor Pressure |
0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015 | |
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| Record name | Methiocarb | |
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| Record name | METHIOCARB | |
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Color/Form |
Colorless crystals, White crystalline powder | |
CAS No. |
2032-65-7 | |
| Record name | MERCAPTODIMETHUR | |
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| Record name | Methiocarb | |
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| Record name | Methiocarb [BSI:ISO] | |
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| Record name | Methiocarb | |
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| Record name | Mercaptodimethur | |
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| Record name | METHIOCARB | |
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| Record name | METHIOCARB | |
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Melting Point |
243 °F (EPA, 1998), 119 °C | |
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| Record name | METHIOCARB | |
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Environmental Fate and Biotransformation Studies of Methiocarb
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For methiocarb, the principal abiotic pathways are hydrolysis, photodegradation, and oxidation, which contribute to its breakdown in water and soil.
The hydrolysis of this compound, a chemical reaction in which a molecule of water ruptures one or more chemical bonds, is a significant degradation pathway, particularly in neutral to alkaline environments. The rate of this process is highly dependent on the pH of the surrounding medium.
Research findings indicate that this compound is stable in acidic conditions but degrades with increasing speed as the pH becomes more alkaline. nih.gov The primary mechanism of hydrolysis involves the cleavage of the carbamate (B1207046) ester linkage, which detoxifies the molecule. researchgate.net This process yields 3,5-dimethyl-4-(methylthio)phenol as the main degradation product. researchgate.net
The pH-dependent nature of this compound hydrolysis is evident in its half-life (DT50), which is the time required for 50% of the compound to degrade. At a temperature of 22°C, the hydrolysis half-life is greater than one year at a pH of 4. In neutral conditions (pH 7), the half-life decreases significantly to approximately 34.8 to 35 days. nih.govcopernicus.org Under alkaline conditions (pH 9), hydrolysis is very rapid, with a half-life of less than a day, and has been reported to be as short as 6 hours. nih.govcopernicus.org
| pH Level | Temperature (°C) | Hydrolysis Half-Life (DT50) |
|---|---|---|
| 4 | 22 | > 1 year |
| 7 | 20-22 | ~35 days |
| 9 | 22 | < 1 day (e.g., 6 hours) |
In aqueous solutions, this compound can undergo photolysis. The reported photolysis half-life in water can range from 6 to 16 days. nih.gov One study noted that exposure of an aqueous solution of this compound to direct sunlight for one hour resulted in a 1.7% degradation. nih.gov
On soil surfaces, this compound is also subject to photodegradation. The process on soil is reported to be relatively slow, with photooxidation leading to the formation of this compound sulfoxide (B87167). researchgate.net The half-life for photolysis on soil surfaces has been observed to be in the range of 4 to 9 days. nih.gov
| Environment | Reported Half-Life (DT50) | Primary Process |
|---|---|---|
| Aqueous | 6 - 16 days | Photolysis |
| Soil Surface | 4 - 9 days | Photooxidation |
The primary oxidative transformation of this compound involves the conversion of the sulfide (B99878) group to form this compound sulfoxide and subsequently this compound sulfone. researchgate.netresearchgate.net These oxidative reactions can be influenced by various factors in the environment, such as the presence of naturally occurring oxidizing agents. For instance, vapor-phase this compound in the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 29 hours based on a calculated rate constant of 1.35 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov While this applies to the atmosphere, it indicates the susceptibility of this compound to hydroxyl radical attack, a powerful oxidant also present in aqueous and soil environments.
Studies on the degradation of this compound in water treatment processes have also provided insights into its oxidative transformation. For example, reaction with monochloramine leads to the formation of this compound sulfoxide (MCX), which can then be hydrolyzed to this compound sulfoxide phenol (B47542) (MCXP). copernicus.org
Biotic Degradation Pathways (Microbial Metabolism)
Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms such as bacteria and fungi in the soil. Microbial metabolism is a key process in the environmental dissipation of this compound.
Under aerobic conditions, where oxygen is present, soil microbes play a significant role in the degradation of this compound. The rate of aerobic soil metabolism is moderate, with reported half-lives ranging from 17.6 to 111 days. nih.govcopernicus.org
The primary pathway of aerobic metabolism involves the oxidation of the sulfur atom, similar to abiotic oxidation, leading to the formation of major metabolites. nih.gov The main products identified in aerobic soil metabolism studies are this compound sulfoxide and its hydrolysis product, 3,5-dimethyl-4-(methylsulfinyl)phenol (this compound sulfoxide phenol). researchgate.net Further oxidation can also lead to the formation of the corresponding sulfones in smaller amounts. researchgate.net Ultimately, this compound and its metabolites can be mineralized to carbon dioxide (CO2). copernicus.org
| Condition | Reported Half-Life (DT50) | Major Metabolites |
|---|---|---|
| Aerobic Soil | 17.6 - 111 days | This compound sulfoxide, this compound sulfoxide phenol |
In anaerobic environments, such as flooded soils where oxygen is depleted, the microbial degradation of this compound proceeds differently and is generally a less significant pathway. copernicus.org The reported anaerobic soil metabolism half-life is approximately 64 days, although this value may have high uncertainty due to experimental limitations. copernicus.org
Under anaerobic conditions, the metabolic pathway appears to shift. Instead of oxidation, the formation of the hydrolysis product, 3,5-dimethyl-4-(methylthio)phenol, has been identified as a significant metabolite. researchgate.net This suggests that under the absence of oxygen, hydrolytic pathways may be more favored by microbial activity, or that sulfoxide metabolites formed during an initial aerobic phase can be reduced back to the parent sulfide under subsequent anaerobic conditions. researchgate.net
Role of Microbial Communities in Biodegradation
The degradation of this compound in the environment is influenced by both chemical and biological processes, with microbial communities playing a significant role in its biotransformation. apvma.gov.au The rate and pathway of degradation can be affected by soil type, pH, and the presence of aerobic or anaerobic conditions. apvma.gov.au In neutral to alkaline soils, this compound degrades with initial half-lives of a few days or weeks, a process in which microbial metabolism may be involved. apvma.gov.au
Under aerobic soil conditions, microbial activity contributes to the oxidation of this compound. apvma.gov.au For instance, in sandy loam soil, this compound sulfoxide is the primary product identified during aerobic degradation. apvma.gov.au Studies have also identified microbial consortia capable of degrading high concentrations of various carbamates, including this compound. nih.gov
Metabolite Identification and Characterization in Environmental Systems
The biotransformation of this compound in environmental systems leads to the formation of several key metabolites through processes like oxidation and hydrolysis. wikipedia.orgepa.gov The primary metabolites include sulfoxides, sulfones, and various phenolic compounds. bayer.comwikipedia.orgnih.gov
This compound sulfoxide is a major and primary metabolite of this compound formed through the oxidation of the sulfide group. apvma.gov.auepa.govnih.gov This transformation occurs in soil, water, and plants. wikipedia.orgebi.ac.uk Studies on aerobic soil degradation show that this compound sulfoxide can reach a concentration of up to 30% of the applied this compound before declining. apvma.gov.au It is considered a significant environmental transformation product. nih.gov Research on corn plants grown from this compound-coated seeds found that while the parent compound was often below detection limits, this compound sulfoxide was present at high concentrations in both guttation drops and leaves, indicating systemic distribution. researchgate.net This metabolite is often more mobile in soil than the parent this compound. apvma.gov.aufao.org
Further oxidation of this compound sulfoxide results in the formation of this compound sulfone. wikipedia.orgepa.gov This metabolite is generally found in smaller quantities compared to this compound sulfoxide in environmental systems. apvma.gov.au For example, during aerobic soil metabolism studies, this compound sulfone and its corresponding phenol were detected in smaller amounts than the sulfoxide forms. apvma.gov.au Analytical methods have been developed to quantify this compound, this compound sulfoxide, and this compound sulfone simultaneously in soil and water samples using techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). epa.govepa.gov
Hydrolysis of the carbamate ester linkage in this compound and its oxidized metabolites leads to the formation of corresponding phenolic compounds. apvma.gov.auwikipedia.orgepa.gov This hydrolytic pathway is a key detoxification process, particularly under neutral to alkaline conditions. apvma.gov.au
This compound Phenol : Formed by the hydrolysis of this compound, this is a significant metabolite in soil and water. apvma.gov.auwikipedia.org
This compound Sulfoxide Phenol : This metabolite results from the hydrolysis of this compound sulfoxide or the oxidation of this compound phenol. wikipedia.orgepa.gov It has been identified as a major metabolite in plants and soil. wikipedia.org In one soil study, it reached 18% of the applied radioactivity before declining. apvma.gov.au
This compound Sulfone Phenol : This compound is formed from the hydrolysis of this compound sulfone. wikipedia.orgepa.gov
The half-lives of these compounds in soil vary, as shown in the table below. wikipedia.org
| Compound | Half-life in Soil (days) |
| This compound | 1.5 |
| This compound Sulfoxide | 6 |
| This compound Sulfoxide Phenol | 2 |
| This compound Sulfone Phenol | 20 |
Environmental Transport and Distribution Dynamics
The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil particles. This compound is considered to be relatively immobile and moderately persistent in soil. epa.gov It sorbs strongly to soils, which limits its potential for leaching into groundwater. apvma.gov.au The soil adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to soil organic carbon, is estimated to be around 920 for this compound, suggesting low mobility. nih.gov
In contrast, its major metabolites, particularly this compound sulfoxide and this compound sulfoxide phenol, are significantly more mobile in soils. apvma.gov.aufao.org Leaching experiments have shown that this compound sulfoxide is more readily leached than the parent compound. fao.org
The adsorption and desorption behavior of this compound has been quantified using the distribution coefficient (Kd), which measures the ratio of the chemical adsorbed to the soil to the amount in solution. fao.org
| Soil Type | Adsorption Kd (ml/g) | Desorption Kd (ml/g) |
| Sandy Loam | 4.3 | 6.7 |
| Silt Loam | 9.0 | 16.2 |
The adsorption of this compound sulfoxide phenol is low across all soil types, with Kd values ranging from 0.19 in sand to 0.66 in sandy loam. fao.org This lower adsorption contributes to the higher mobility of the phenolic metabolite in the soil environment. apvma.gov.aufao.org
Leaching Potential and Groundwater Contamination
This compound's potential to move through the soil profile and contaminate groundwater is a complex issue influenced by its own chemical properties and the high mobility of its primary degradation products. While this compound itself demonstrates strong sorption to soil particles and is considered to have low mobility, its metabolites behave very differently, posing a risk to groundwater resources. apvma.gov.auepa.gov
Studies on soil adsorption and mobility classify this compound as a compound that sorbs strongly to soils. apvma.gov.au The soil organic carbon-water (B12546825) partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic matter, for this compound is reported to be 530, indicating strong sorption and low mobility. apvma.gov.au Another estimate places the Koc value at 920, which also suggests low mobility in soil. nih.gov Based on these properties, the U.S. Environmental Protection Agency (EPA) has noted that this compound appears to be moderately persistent and relatively immobile in soil, and is not likely to contaminate groundwater. epa.gov
However, this assessment is complicated by the behavior of its main metabolites, this compound sulfoxide and its corresponding phenol, which are highly mobile in soils. apvma.gov.au The degradation of this compound in soil can be rapid, with reported half-lives as short as 1.5 days for the parent compound, 6 days for this compound sulfoxide, 2 days for this compound sulfoxide phenol, and 20 days for this compound sulfone phenol. wikipedia.org The transformation into more mobile forms means that while the parent compound may stay in the upper soil layers, its byproducts can be transported more easily with soil water.
Despite its low predicted leachability, this compound has been detected as a common contaminant in groundwaters, particularly in agricultural regions. apvma.gov.auherts.ac.uk For instance, in the Almeria area of Spain, an area with extensive glasshouse agriculture, this compound was a frequent contaminant of groundwater, with concentrations detected up to approximately 0.4 µg/L. apvma.gov.au This suggests that under certain conditions, such as in sandy soils or areas with high irrigation, the potential for leaching exists. apvma.gov.au Column leaching studies have confirmed that in sandy loam, leachate can become contaminated, likely with the more mobile hydrolysis and oxidation products. apvma.gov.au
The potential for pesticides to leach can be estimated using models that consider soil adsorption and persistence. For this compound, with a field half-life of around two months, it is placed in the transitional zone between probable and improbable leachers. apvma.gov.au If a shorter half-life of about a week is considered, it is classified as an improbable leacher. apvma.gov.au The leaching potential of its highly mobile metabolites, however, is considered likely under certain conditions. apvma.gov.au
| Compound | Soil Organic Carbon Partition Coefficient (Koc) | Mobility Classification | Soil Half-Life (t½) |
|---|---|---|---|
| This compound | 530 - 920 | Low | 1.5 days |
| This compound Sulfoxide | Not specified | High | 6 days |
| This compound Sulfoxide Phenol | Not specified | High | 2 days |
| This compound Sulfone Phenol | Not specified | Not specified | 20 days |
Movement in Plant Systems (Systemic Distribution of Metabolites)
Although this compound is generally considered a non-systemic pesticide, research has revealed that its metabolites are readily taken up by plants and distributed systemically. gumed.edu.plresearchgate.net This systemic movement means that residues can be transported from the point of application, such as a seed coating, throughout the entire plant, including to the roots, leaves, and guttation drops. gumed.edu.plresearchgate.net
Studies using radiolabeled [¹⁴C]this compound have identified the major metabolites in plants as this compound sulfoxide and this compound sulfoxide phenol. wikipedia.org The transformation from this compound to these more water-soluble metabolites can occur in the soil before the compounds are absorbed by the plant roots. researchgate.net
A significant finding comes from research on corn plants grown from seeds coated with this compound. While the parent compound, this compound, was below the limits of detection in most plant samples, its primary metabolite, this compound sulfoxide, was found in high concentrations in both leaves and guttation drops (the xylem fluid excreted at the leaf margins). gumed.edu.plunipd.it This indicates that the conversion to the sulfoxide form is a key step for the compound's mobility within the plant's vascular system. researchgate.net
The concentrations of this compound sulfoxide found in these studies raise safety considerations, as this metabolite is known to be more toxic than the parent compound to some non-target species. gumed.edu.plresearchgate.net The presence of these residues in guttation drops, pollen, and nectar presents a potential route of exposure for beneficial insects and other wildlife. gumed.edu.pl
| Compound | Plant Part | Mean Concentration |
|---|---|---|
| This compound | Guttation Drops & Leaves | Below detection limits |
| This compound Sulfoxide | Guttation Drops | 0.61 ± 1.12 µg/mL |
| This compound Sulfoxide | Leaves | 4.4 ± 2.1 µg/g |
The uptake and translocation of pesticides in plants are influenced by various factors, including the chemical's properties (such as its octanol-water partition coefficient, log KOW), as well as the plant's species, growth stage, and environmental conditions. nih.gov For compounds like this compound's metabolites, their increased water solubility facilitates movement within the plant's transpiration stream. gumed.edu.pl
Ecotoxicological Research on Methiocarb
Aquatic Ecotoxicity
Methiocarb poses a significant risk to aquatic organisms due to its toxicity and potential for runoff into waterways epa.govepa.gov.
Toxicity to Fish Species (Coldwater and Warmwater)
This compound is considered highly toxic to both coldwater and warmwater fish species epa.govepa.gov. Studies have evaluated the acute toxicity of this compound to species such as rainbow trout (a coldwater species) and bluegill sunfish (a warmwater species) tubitak.gov.trepa.govunl.edu.
Acute toxicity values (LC50) for technical grade this compound have been reported. For rainbow trout, a 96-hour LC50 was found to be 0.436 ppm (equivalent to mg/L) epa.govepa.gov. For bluegill sunfish, the 96-hour LC50 was 0.734 ppm epa.govepa.gov. Formulated products may exhibit different toxicity levels; a 75% wettable powder formulation showed LC50 values of 1.4 ppm for rainbow trout and 1.9 ppm for bluegill sunfish epa.gov.
Research also indicates that factors such as water quality (temperature and alkalinity) and fish size can influence the toxicity of this compound to fish species like rainbow trout researchgate.net. Histological alterations observed in fish exposed to this compound include lamellar edema, separation of epidermis from lamellae, and necrosis in parts of the cerebellum tubitak.gov.trresearchgate.net.
Data Table: Acute Toxicity of this compound to Fish Species
| Species | Water Temperature (°C) | Alkalinity (mg/L CaCO₃) | Formulation | Endpoint (LC50) | Concentration (ppm or mg/L) | Reference |
| Rainbow Trout | Not specified | Not specified | Technical Grade | 96-hour LC50 | 0.436 | epa.govepa.gov |
| Bluegill Sunfish | Not specified | Not specified | Technical Grade | 96-hour LC50 | 0.734 | epa.govepa.gov |
| Rainbow Trout | Not specified | Not specified | 75% Wettable Powder | 96-hour LC50 | 1.4 | epa.gov |
| Bluegill Sunfish | Not specified | Not specified | 75% Wettable Powder | 96-hour LC50 | 1.9 | epa.gov |
| Rainbow Trout | Varied | Varied | Not specified | 24-96 hour LC50 | 4.82 - 5.43 | researchgate.net |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
This compound is classified as very highly toxic to aquatic invertebrates epa.govepa.gov. Studies focusing on Daphnia magna, a common freshwater invertebrate used in toxicity testing, demonstrate its high sensitivity to this compound epa.govwfduk.orgmdpi.com.
Acute toxicity tests with Daphnia magna have reported a 48-hour EC50 of 0.019 ppm (equivalent to mg/L) for technical this compound epa.gov. More recent assessments indicate a 48-hour EC50 of 7.7 µg/L for the immobilisation of Daphnia magna, considering this the lowest valid acute toxicity value for freshwater invertebrates wfduk.org.
Chronic toxicity studies on Daphnia magna have shown effects on reproduction at concentrations as low as 0.1 µg/L (21-day NOEC) apvma.gov.auwfduk.org. This indicates that even at very low concentrations, this compound can impact the reproductive success of these organisms.
Data Table: Toxicity of this compound to Aquatic Invertebrates (Daphnia magna)
| Species | Endpoint | Concentration (ppm or µg/L) | Duration | Reference |
| Daphnia magna | 48-hour EC50 | 0.019 ppm | 48 hours | epa.gov |
| Daphnia magna | 48-hour EC50 | 7.7 µg/L | 48 hours | wfduk.org |
| Daphnia magna | 21-day NOEC (Reproduction) | 0.1 µg/L | 21 days | apvma.gov.auwfduk.org |
Impact on Zooplankton Communities
While specific detailed studies on the direct impact of this compound solely on zooplankton communities were not extensively found in the search results, carbamate (B1207046) insecticides in general are known to affect aquatic invertebrate communities, which include zooplankton nih.govlimnetica.combeyondpesticides.org. The high toxicity of this compound to aquatic invertebrates like Daphnia magna suggests a strong potential for adverse effects on zooplankton populations and community structure epa.govepa.govwfduk.org. Studies on other pesticides, such as carbaryl (B1668338) and chlorpyrifos, have shown that insecticides can lead to significant changes in zooplankton community composition and abundance, often by directly reducing sensitive populations and indirectly affecting the food web dynamics nih.govlimnetica.combeyondpesticides.org. Given this compound's mode of action as a cholinesterase inhibitor, similar impacts on zooplankton, which include crustaceans and rotifers, are plausible.
Terrestrial Ecotoxicity
This compound is also toxic to terrestrial organisms, particularly birds and mammals regulations.govepa.govepa.gov.
Avian Toxicity and Behavioral Effects
This compound is considered very highly toxic to birds on an acute oral basis epa.govepa.gov. Acute oral LD50 values for technical grade this compound in passerine species can be as low as 2.47 mg/kg epa.gov.
Beyond acute mortality, this compound is also known for its bird repellent properties, which are linked to behavioral effects upon ingestion apvma.gov.auwikipedia.orgnih.gov. Birds may exhibit aversive behavior after consuming treated bait or seeds, which can lead to reduced feeding on treated areas apvma.gov.auwikipedia.org. However, studies have also reported temporary aberrant avian behavior in treated areas apvma.gov.au. While some studies reported no avian mortality in treated areas, others indicated that deaths can occur and appear to be due to acute intoxication apvma.gov.auregulations.govnih.gov.
Chronic exposure studies have also been conducted. In coturnix quail, egg production and live chick production were reduced at dietary concentrations of 316 and 1000 ppm, although no effects were observed at 100 ppm nih.gov.
Data Table: Toxicity of this compound to Birds
| Species | Endpoint | Concentration/Dose | Effect | Reference |
| Passerine species | Acute Oral LD50 | As low as 2.47 mg/kg | Mortality | epa.gov |
| Various species | Observation | Exposure to treated areas | Temporary aberrant behavior, aversion | apvma.gov.auwikipedia.org |
| Coturnix Quail | Chronic Dietary | 100 ppm | No effect on egg/chick production | nih.gov |
| Coturnix Quail | Chronic Dietary | 316 and 1000 ppm | Reduced egg and live chick production | nih.gov |
| Common Grackle | 28-30 day LC50 | > 100 ppm | Mortality | nih.gov |
| Mourning Dove | 28-30 day LC50 | 630 ppm (480-830 ppm CL) | Mortality | nih.gov |
| Coturnix Quail | 28-30 day LC50 | > 1000 ppm | Mortality | nih.gov |
Mammalian Toxicity in Terrestrial Species
This compound is toxic to terrestrial mammals epa.govepa.gov. Acute oral LD50 values in rats range from 13 to 32 mg/kg for males and females, respectively epa.gov.
Studies in mice have shown that dietary exposure to this compound can lead to lowered brain acetylcholinesterase activity wikipedia.org. While food consumption, behavior, and mortality rate were not affected at certain doses in a one-year study in mice, reductions in cholinesterase activity were observed wikipedia.org. In rats, a two-year study also indicated lowered brain acetylcholinesterase activity wikipedia.org.
The sulfoxide (B87167) metabolite of this compound has also been shown to be acutely toxic and may be more toxic than the parent compound based on cholinesterase inhibition studies in rats epa.govontosight.ai.
Data Table: Toxicity of this compound to Terrestrial Mammals
| Species | Endpoint | Dose/Concentration | Effect | Reference |
| Rat | Acute Oral LD50 | 13 mg/kg (males) | Mortality | epa.gov |
| Rat | Acute Oral LD50 | 32 mg/kg (females) | Mortality | epa.gov |
| Mouse | Chronic Dietary | 15-170 mg/kg bw/day | Lowered brain acetylcholinesterase activity | wikipedia.org |
| Rat | Chronic Dietary | Not specified | Lowered brain acetylcholinesterase activity | wikipedia.org |
Effects on Beneficial Insects (e.g., Honey Bees)
Research indicates that this compound is highly toxic to honey bees ( Apis mellifera ). herts.ac.ukepa.govregulations.gov Studies have shown significant mortality ratios in honey bees exposed to this compound, even at recommended doses. makhillpublications.co The toxicity can manifest through contact and residual exposure. researchgate.net For instance, one study found that Mesurol (a this compound formulation) had a maximum harmful effect on bees at recommended and half-recommended doses at 16 and 24 hours after application. makhillpublications.co Another study noted that this compound, among other insecticides tested, showed a high contact effect on Apis mellifera , leading to 100% mortality after 48 hours at the recommended dose in contact and residual exposure methods. researchgate.net The acute oral LD50 for honey bees has been reported as low as 0.375 µ g/bee . epa.gov Pesticides, including carbamates like this compound, can accumulate in plant tissues and secretions such as pollen and nectar, leading to exposure for pollinators during foraging. nih.gov
Impacts on Soil Organisms (e.g., Earthworms, Carabid Beetles)
The impact of this compound on soil organisms, such as earthworms and carabid beetles, has also been investigated. While this compound is highly toxic to most fauna, the toxicity to earthworms appears to be low in comparison to other organisms like honeybees. herts.ac.uk However, the toxicity to earthworms is clearly dependent on soil organic matter content, with lower toxicity observed in soils with higher organic matter. apvma.gov.au An acute earthworm toxicity study reported an LC50 of 60.7 mg/kg soil with 2.5% peat. apvma.gov.au
Despite the relatively lower toxicity to earthworms compared to other species, non-target organisms including earthworms and beetles are likely to be killed by the use of this compound, particularly in snail bait formulations. apvma.gov.au The high concentration of this compound in slug pellets (20000 mg/kg) means that direct consumption can lead to adverse effects. apvma.gov.au Studies have been conducted to assess the effects of this compound-treated maize seeds on earthworms and carabid beetles under laboratory and field conditions. bayer.com Residues of this compound and its metabolites, this compound-sulfoxide and this compound-sulfone, have been detected in soil and in the tissues of exposed organisms like carabids. bayer.com
Ecotoxicity of this compound Metabolites
Research indicates that some metabolites of this compound can retain or even exceed the toxicity of the parent compound. apvma.gov.auapvma.gov.au this compound sulfoxide, a cholinesterase-inhibiting metabolite, has been shown to be more acutely toxic than this compound in some studies. epa.govapvma.gov.au For instance, published data on red-winged blackbirds indicated LD50s of 42 mg/kg for this compound sulfoxide compared to 1.8 mg/kg for this compound sulfone, while the parent this compound had an LD50 of 4.6 mg/kg. apvma.gov.au However, other data suggest this compound sulfoxide is more toxic than the sulfone. apvma.gov.au this compound sulfoxide is classified as very toxic to aquatic life with long-lasting effects and is a potent acetylcholinesterase inhibitor. lgcstandards.comnih.gov
This compound sulfoxide has been detected in environmental samples like soil and water following this compound application and has shown toxicity to aquatic organisms such as fish and algae. ontosight.ai this compound sulfone is generally considered less toxic than this compound and this compound sulfoxide. apvma.gov.auapvma.gov.au However, metabolites with an intact carbamate linkage are expected to retain toxic properties. apvma.gov.au For ecological risk assessments, this compound sulfoxide, this compound sulfoxide phenol (B47542), this compound sulfone, this compound sulfone phenol, and this compound sulfone quinone have been included as residues of concern for aquatic organisms due to their potential toxicity and mode of action similar to the parent compound. regulations.gov
Advanced Ecotoxicological Assessment Methodologies
Advanced methodologies are employed to assess the ecotoxicological impacts of this compound and its degradation products. These methods go beyond traditional acute toxicity testing to evaluate sublethal effects, chronic toxicity, and the toxicity of mixtures and metabolites.
Studies evaluating the degradation of this compound in water using methods like electrochemical oxidation have included subsequent ecotoxicological assessments using model organisms such as Daphnia magna . mdpi.commdpi.com These studies assess the toxicity of treated water samples to determine the effectiveness of degradation processes in reducing ecological risk. mdpi.commdpi.com For example, electrochemical oxidation treatment of this compound solutions resulted in a significant decrease in acute toxicity towards Daphnia magna . mdpi.commdpi.com
Assessment methodologies also consider the complex interactions of pesticides with the environment and non-target organisms. This includes evaluating the effects of different exposure routes, the impact of metabolites, and potential synergistic interactions when this compound is present with other chemicals. nih.gov Research on the effects of pesticides on insects, including studies relevant to this compound, increasingly focuses on understanding sublethal effects on physiology and behavior, such as feeding, mobility, and reproduction. nih.gov Methodologies for assessing the impact on soil organisms may involve laboratory studies exposing organisms to treated soil or bait formulations, as well as field studies monitoring populations and residue levels. apvma.gov.aubayer.com
Interactive Data Table: Toxicity to Honey Bees
| Insecticide | Application Method | Dose | Mortality (%) (Selected Examples) | Time After Application | Source |
| This compound (Mesurol WP 50) | - | Recommended Dose | Harmful effect | 16 and 24 hours | makhillpublications.co |
| This compound (Mesurol WP 50) | - | ½ Recommended Dose | Harmful effect | 16 and 24 hours | makhillpublications.co |
| This compound | Contact | Recommended Dose | 100% | 48 hours | researchgate.net |
| This compound | Residual | Recommended Dose | 100% | 48 hours | researchgate.net |
| This compound (Technical) | Acute Oral | 0.375 µ g/bee (LD50) | Very highly toxic | - | epa.gov |
Interactive Data Table: Toxicity to Earthworms
| Compound | Organism | Soil Organic Matter | Toxicity Endpoint | Value | Source |
| This compound | Earthworms | 2.5% peat | Acute LC50 | 60.7 mg/kg soil | apvma.gov.au |
| This compound | Earthworms | Higher | Toxicity decreases | - | apvma.gov.au |
Interactive Data Table: Toxicity of this compound and Metabolites to Birds (Example)
| Compound | Organism | Toxicity Endpoint | Value | Source |
| This compound | Red-winged blackbirds | Acute Oral LD50 | 4.6 mg/kg | apvma.gov.au |
| This compound sulfoxide | Red-winged blackbirds | Acute Oral LD50 | 42 mg/kg | apvma.gov.au |
| This compound sulfone | Red-winged blackbirds | Acute Oral LD50 | 1.8 mg/kg | apvma.gov.au |
Toxicological Research on Methiocarb Mammalian and Cellular Models
Mechanism of Action: Cholinesterase Inhibition
Methiocarb exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system. wikipedia.orgherts.ac.ukt3db.caepa.govrsc.orgroyalsocietypublishing.org This inhibition leads to the accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. t3db.canih.govresearchgate.net Unlike organophosphate insecticides, the inhibition of cholinesterase by carbamates like this compound is generally reversible. t3db.canih.govnih.govuu.nl
Acetylcholinesterase (AChE) Inhibition in Various Tissues (Plasma, Erythrocyte, Brain)
Studies in mammalian models have demonstrated this compound's ability to inhibit AChE activity in various tissues. In rats, dietary exposure to this compound at 50 ppm for 16 weeks resulted in approximately 30% reduction in plasma acetylcholinesterase activity and 15% reduction in erythrocyte acetylcholinesterase activity. nih.gov No inhibition was observed at a dosage of 10 ppm in this study. nih.gov Another study in rats showed dose-related inhibition of plasma and erythrocyte cholinesterase activity following administration of technical this compound. inchem.org In dogs, depression of plasma cholinesterase activity was observed at higher doses, while erythrocyte and brain acetylcholinesterase activity were not consistently inhibited. inchem.org Marginal inhibition of erythrocyte acetylcholinesterase activity was noted in dogs at the highest and intermediate doses. inchem.org A 21-day dermal toxicity study in rabbits exposed to this compound showed a significant decrease in plasma cholinesterase activity in females on day 14, although erythrocyte and brain cholinesterase activities were not affected. epa.gov
Comparative Inhibition Potency of this compound and its Metabolites (e.g., Sulfoxide)
This compound undergoes metabolism in animals and plants, primarily through oxidation to sulfoxides and sulfones, and hydrolysis of the carbamate (B1207046) ester. apvma.gov.au Research indicates that this compound sulfoxide (B87167) is a significant metabolite with cholinesterase inhibitory properties. apvma.gov.au Comparative studies have shown that this compound sulfoxide can be a more potent inhibitor of cholinesterase than the parent compound, this compound. inchem.orginchem.orgapvma.gov.auapvma.gov.au In a study with rats, this compound sulfoxide at 0.05 mg/kg body weight/day caused greater than 20% inhibition of both plasma and red blood cell (RBC) cholinesterase activity on several occasions, with plasma ChE depression being slightly more pronounced. apvma.gov.auapvma.gov.au At 0.5 mg/kg body weight/day, both this compound and this compound sulfoxide depressed plasma and RBC ChE to biologically significant levels at most sampling times. apvma.gov.auapvma.gov.au Another study in rats and dogs also indicated this compound sulfoxide to be a more potent cholinesterase inhibitor than this compound. inchem.org
Cholinergic Syndrome Manifestations
The inhibition of cholinesterase by this compound leads to the accumulation of acetylcholine, resulting in cholinergic overstimulation and the manifestation of cholinergic syndrome. t3db.canih.govresearchgate.netnih.govempendium.com Acute exposure to cholinesterase inhibitors like this compound can cause a cholinergic crisis. t3db.canih.govnih.gov Symptoms in mammals can include increased salivation, profuse sweating, lacrimation (tearing), spontaneous defecation, and spontaneous urination. nih.govvetlexicon.com Other signs may include pinpoint pupils, blurred vision, headache, tremors, muscle twitching, slight paralysis, loss of muscle coordination, malaise, mental confusion, convulsions, unconsciousness, and coma. nih.gov Gastrointestinal effects such as nausea, vomiting, diarrhea, and abdominal pain are also common. t3db.canih.govnih.govvetlexicon.com Bradycardia (slow heart rate) may also be noted. nih.govempendium.com The clinical syndrome associated with carbamate insecticides is generally more benign and of shorter duration compared to organophosphate poisoning due to the reversible nature of the enzyme inhibition and rapid metabolism. t3db.canih.govuu.nl
Acute Toxicity Studies and Classification
Acute toxicity studies in laboratory animals have shown that this compound is highly toxic by the oral route. epa.govepa.govbayer.com Based on acute oral effects in laboratory animals, this compound has been placed in Toxicity Category I (the highest of four levels) by the U.S. Environmental Protection Agency (EPA). epa.gov It is considered moderately toxic by the inhalation route and slightly toxic by the dermal route, falling into Toxicity Categories II and III for these effects, respectively. epa.govbayer.com Studies indicate that dermal absorption of this compound is not readily absorbed, even with solvents that might enhance absorption. nih.gov
Subchronic and Chronic Toxicity Investigations
Subchronic and chronic toxicity investigations in mammalian models have provided information on the effects of longer-term exposure to this compound.
Systemic Effects in Long-term Studies
Long-term exposure to low concentrations of this compound in the diet has been reported to be without serious consequences in animals. apvma.gov.au However, chronic feeding studies in rats and beagle dogs have shown inhibition of red blood cell and plasma cholinesterase activity. epa.gov In a 16-week dietary study in rats, reductions in plasma and erythrocyte acetylcholinesterase activity were observed at 50 ppm, but not at 10 ppm. nih.govinchem.org A subchronic oral toxicity study in beagle dogs found that dietary levels as high as 100 ppm for 29 days did not produce toxic symptoms, although residues were detected in the liver and kidney at higher concentrations. inchem.org Organ weights were unaffected, and no organ-specific toxicity was observed in this study. inchem.org While some studies have indicated no toxicologically significant alterations in organ weights or compound-related histopathological findings in certain long-term exposures, cholinesterase inhibition remains a sensitive indicator of this compound toxicity. inchem.orgapvma.gov.au
Table 1: Summary of Cholinesterase Inhibition Findings
| Species | Exposure Route | Duration | Dose Level (approximate) | Tissue | Cholinesterase Inhibition | Reference |
| Rat | Dietary | 16 weeks | 50 ppm | Plasma | ~30% reduction | nih.gov |
| Rat | Dietary | 16 weeks | 50 ppm | Erythrocyte | ~15% reduction | nih.gov |
| Rat | Oral Gavage | 4 weeks | 0.5 mg/kg bw/day (sulfoxide) | Plasma | >20% inhibition | apvma.gov.auapvma.gov.au |
| Rat | Oral Gavage | 4 weeks | 0.5 mg/kg bw/day (sulfoxide) | Erythrocyte | >20% inhibition | apvma.gov.auapvma.gov.au |
| Dog | Dietary | Not specified | Intermediate | Plasma | Some inhibition | inchem.org |
| Dog | Dietary | Not specified | Highest | Erythrocyte | Marginal inhibition | inchem.org |
| Rabbit | Dermal | 21 days | 500 mg/kg | Plasma | Significant decrease (females, day 14) | epa.gov |
Table 2: Acute Toxicity Classification (EPA)
| Exposure Route | Toxicity Category |
| Oral | I (Highly Toxic) |
| Inhalation | II (Moderately Toxic) |
| Dermal | III (Slightly Toxic) |
Hematological and Clinical Chemistry Alterations
Studies in rats have investigated the effects of this compound on hematological and clinical chemistry parameters. In a two-year toxicity study, rats receiving this compound at dietary concentrations of 67 ppm (equivalent to 3.3 mg/kg body weight per day) showed hematological changes at 3, 6, and 12 months. inchem.org In chronic feeding studies involving rats and beagle dogs, this compound led to the inhibition of red blood cell and plasma cholinesterase. epa.gov However, brain cholinesterase was not inhibited in these studies. epa.gov In a 21-day dermal toxicity study in rabbits, no changes of toxicological significance were observed in hematology or clinical chemistry parameters at a dose of 500 mg/kg/day. epa.gov
Developmental and Reproductive Toxicity
This compound has been associated with developmental and reproductive toxicity in experimental animal studies. epa.govnhmrc.gov.au
Maternal Toxicity Considerations
Maternal toxicity has been observed in both rats and rabbits following oral exposure to this compound. epa.gov In a developmental toxicity study in rats, a dose of 10 mg/kg body weight per day reduced maternal weight gain, establishing a No Observed Adverse Effect Level (NOAEL) for maternal toxicity at 3 mg/kg body weight per day. inchem.orgapvma.gov.au In a rabbit developmental study with oral administration, maternal toxicity, characterized by cholinergic signs and weight loss, was evident at the highest dose tested (10 mg/kg body weight per day), with a maternal toxicity NOEL of 3 mg/kg body weight per day. apvma.gov.au Another rabbit study involving dermal application indicated a maternal toxicity NOEL of 50 mg/kg body weight per day based on reduced food consumption and weight loss at the highest dose. apvma.gov.auapvma.gov.au Developmental effects seen with this compound are considered related to maternal toxicity. bayer.com.au
Fetal Developmental Effects (e.g., Ossification)
Fetal developmental effects, including slight retardation of skeletal development, have been noted in studies. inchem.org In a rat developmental study, slight retardation of skeletal development, specifically incomplete or no ossification of the phalangeal nuclei, was observed at the highest dose tested. inchem.org No effects on fetuses were seen at lower doses. inchem.org The NOAEL for fetal toxicity in this study was 50 mg/kg body weight per day. inchem.org In a dermal developmental toxicity study in rabbits, retarded ossification of hind limb phalanges was observed at doses of 50 and 250 mg/kg body weight per day. apvma.gov.au Reduced mean fetal body weight was also noted at 250 mg/kg body weight per day. apvma.gov.au Based on these findings, the fetal toxicity NOEL was conservatively established at 10 mg/kg body weight per day in this dermal study. apvma.gov.au Despite these findings, no teratogenic effects have been observed in developmental studies in rats and rabbits. nhmrc.gov.auinchem.orgapvma.gov.au
Three-Generation Reproduction Studies
A three-generation reproduction study in rats did not reveal consistent, statistically, or biologically significant treatment-related effects on fertility, litter size, pup birth weight, survival, or lactation across generations. nhmrc.gov.auapvma.gov.au Histopathological examination of pups in this study did not show any treatment-related abnormalities. apvma.gov.au The NOEL for reproduction was established at the highest dose tested, 30 mg/kg body weight per day, as no treatment-related effects were observed. apvma.gov.au However, the validity of these findings is considered reduced due to data limitations in the study. apvma.gov.au
Developmental Neurotoxicity Potential
The neurotoxic potential of this compound, particularly concerning developmental neurotoxicity, has not been extensively studied. apvma.gov.auapvma.gov.aunih.gov this compound is known to be a neurotoxin and an acetylcholinesterase inhibitor. herts.ac.uknih.gov While some early studies in hens did not indicate delayed polyneuropathy, these studies had limited methodological information and data for independent evaluation. apvma.gov.au Acute and chronic neurotoxicity studies in rodents are required for carbamate pesticides like this compound. epa.gov
Genotoxicity and Mutagenicity Assessments
In Vitro Assays (e.g., Ames Test, Chromosomal Aberration, Sister Chromatid Exchange)
In vitro assays are used to evaluate the potential of a substance to cause genetic damage in cultured cells. This compound has been assessed using a battery of genotoxicity tests, including in vitro methods apvma.gov.au. The weight of evidence from these evaluations suggests that this compound does not have mutagenic potential apvma.gov.au.
In an in vitro chromosomal effect assay, this compound was found to induce chromosomal aberrations under both activated and non-activated conditions, even in the absence of cytotoxicity apvma.gov.au. However, this study utilized a higher dose range compared to those used in a sister chromatid exchange assay, which yielded negative results apvma.gov.au. Sister chromatid exchange involves the reciprocal exchange of DNA between sister chromatids during cell division ospar.orgspringernature.com.
In Vivo Assays (e.g., Micronucleus, DNA Damage (Comet Assay))
In vivo assays assess genetic damage in living organisms. The mammalian erythrocyte micronucleus test (OECD TG 474) and the in vivo Comet assay (OECD TG 489) are recommended methods for evaluating genotoxicity in vivo mdpi.com. The micronucleus test detects structural and numerical chromosomal damage, while the Comet assay detects DNA damage, such as strand breaks mdpi.comjcpjournal.orgvliz.be.
Studies evaluating this compound have included an in vivo mouse micronucleus assay, which produced negative results apvma.gov.au. The Comet assay, also known as single cell gel electrophoresis (SCGE), measures DNA strand breaks at the single cell level and can be used to assess the level of DNA damage jcpjournal.orgvliz.be. An increase in the migration of negatively charged DNA fragments in the alkaline version of the Comet assay indicates an increase in DNA strand breaks jcpjournal.org.
Allium Cepa Bioassay for Genotoxicity
The Allium cepa bioassay, using common onion bulbs, is a suitable and sensitive test system for evaluating the toxic, cytotoxic, genotoxic, and mutagenic potential of substances researchgate.netmdpi.comnih.gov. This bioassay is considered an excellent in vivo test where roots are directly exposed to the substance of interest mdpi.com. It allows for the evaluation of various genetic variables, from point mutations to chromosomal and nuclear aberrations mdpi.com.
Studies using the Allium cepa bioassay have investigated the toxic effects of this compound. This compound administration caused a decrease in physiological parameters, such as rooting percentage, root length, and weight gain, compared to control groups researchgate.netresearchgate.net. Cytogenetic effects observed included an increase in the number of micronuclei and chromosomal damage, alongside a decrease in the mitotic index researchgate.netresearchgate.net. Chromosomal abnormalities evaluated in such assays can include anaphase bridges, chromosomal fragments, anaphase delays, sticky chromosomes, and laggard/vagrant chromosomes mdpi.com. This compound application also resulted in some anatomical damages to cells of root tips researchgate.netresearchgate.net. The decrease in mitotic index values and the increase in the frequency of micronucleus and chromosomal abnormalities observed after this compound treatment indicate genotoxic effects researchgate.netresearchgate.net.
Neurotoxicity Studies (beyond cholinesterase inhibition)
While this compound is known to inhibit cholinesterase, studies have also explored its neurotoxic potential beyond this primary mechanism epa.govapvma.gov.au.
Delayed Neurotoxicity Potential
Delayed neurotoxicity, particularly of the organophosphorus type, has been investigated for this compound. In early studies conducted on hens, this compound was not shown to produce delayed polyneuropathy apvma.gov.auapvma.gov.auinchem.org. These studies, however, provided limited methodological information or data for independent evaluation apvma.gov.auapvma.gov.au. No delayed neurotoxic effects of this compound in the central or peripheral nervous system were observed in these studies apvma.gov.au.
Behavioral and Neurological Observations
Behavioral and neurological effects have been noted in some studies involving this compound exposure, although comprehensive studies specifically focused on neurotoxicity beyond cholinesterase inhibition were indicated as required in the past epa.govepa.gov. In chronic feeding studies in beagle dogs, hind limb weakness and tremor occurred in the high-dose group epa.gov. Acute neurobehavioral effects of N-methyl carbamate insecticides, including this compound, are primarily linked to the overstimulation of the cholinergic system due to central and peripheral cholinesterase inhibition oup.comoup.com. These effects can include lowered activity levels, fasciculations, salivation, lacrimation, tremors, and dyspnea at high doses oup.comoup.com. Motor activity decreases have been found to be highly predictive of cholinesterase inhibition for N-methyl carbamates researchgate.netnih.gov.
Carcinogenicity Evaluations
Evaluations have been conducted to determine the potential of this compound to cause cancer. In a two-year feeding/carcinogenicity study in rats, this compound was not found to be carcinogenic at the doses tested epa.govepa.govinchem.orgepa.gov. The highest dose tested in this study was 600 ppm (equivalent to approximately 30 mg/kg/day) epa.govepa.gov. The effects observed in this study were considered related to cholinesterase inhibition epa.gov. While a two-year mouse carcinogenicity study was also conducted, the data were considered insufficient for a full evaluation of this compound's carcinogenic potential in mice epa.gov. However, an acceptable mouse carcinogenicity study was no longer required by the EPA after the registrant withdrew food uses for the chemical epa.gov. Based on available data, this compound does not appear to have any mutagenicity potential and gave no indication that it would be likely to cause cancer in humans epa.govapvma.gov.au. The U.S. Environmental Protection Agency (EPA) has classified this compound as Group D - Not Classifiable As To Human Carcinogenicity orst.edu. This classification is applied when there is inadequate human and/or animal evidence of carcinogenicity orst.edu.
Table 1: Summary of Genotoxicity and Carcinogenicity Findings for this compound
| Study Type | Model System | Endpoint Evaluated | Result | Citation |
| Genotoxicity | ||||
| In Vitro Assay | Cultured cells | Gene mutation (Ames test) | Not mutagenic | apvma.gov.au |
| In Vitro Assay | Cultured cells | Chromosomal Aberration | Positive* | apvma.gov.au |
| In Vitro Assay | Cultured cells | Sister Chromatid Exchange | Negative | apvma.gov.au |
| In Vivo Assay | Mouse | Micronucleus | Negative | apvma.gov.au |
| Allium Cepa Bioassay | Allium cepa root tips | Micronuclei, Chromosomal Damage, Mitotic Index | Positive | researchgate.netresearchgate.net |
| Carcinogenicity | ||||
| Chronic Feeding/Carcinogenicity | Rat (2-year study) | Carcinogenic potential | Not carcinogenic | epa.govepa.govinchem.orgepa.gov |
| Carcinogenicity Evaluation | Mouse (2-year study) | Carcinogenic potential | Data insufficient | epa.gov |
| EPA Classification | Human Carcinogenicity Potential | Classification | Group D (Not Classifiable) | orst.edu |
*Note: The positive finding in the in vitro chromosomal aberration assay was noted to use higher doses than the negative sister chromatid exchange assay apvma.gov.au.
Table 2: Summary of Neurotoxicity Findings for this compound (beyond cholinesterase inhibition)
| Study Type | Model System | Endpoint Evaluated | Finding | Citation |
| Delayed Neurotoxicity | Hen | Delayed polyneuropathy | Not observed (studies with limitations) | apvma.gov.auapvma.gov.auinchem.org |
| Chronic Feeding Study | Beagle Dog | Behavioral/Neurological Observations | Hind limb weakness and tremor observed at high doses | epa.gov |
| Acute Neurobehavioral Effects | Rat | Motor Activity, Clinical Signs | Effects linked to cholinesterase inhibition (lowered activity, tremor) | oup.comoup.comresearchgate.net |
Immunotoxicity Considerations
Specific studies solely dedicated to assessing the immunotoxicity of this compound are limited. However, reviews of available toxicity studies have indicated no specific immunotoxicity potential observed in these assessments. semanticscholar.orgresearchgate.net While the intricate balance of the immune system can be vulnerable to chemical alterations, including those caused by pesticides, the existing toxicological data for this compound in mammals have not highlighted significant immunotoxic effects. toxicologia.org.ar
Toxicokinetics and Metabolism in Mammals
Toxicokinetic studies in mammals, primarily in rats and dogs, reveal that this compound is rapidly absorbed and extensively metabolized. researchgate.netapvma.gov.auapvma.gov.aupic.int The compound does not appear to accumulate significantly in tissues over time. researchgate.netapvma.gov.aupic.int
Absorption, Distribution, Excretion
Oral absorption of this compound in rats is rapid and extensive, estimated to be greater than 80%. researchgate.netapvma.gov.aupic.int In dogs, oral absorption is described as moderate to variable. apvma.gov.au Dermal absorption in laboratory studies has been found to be relatively poor. apvma.gov.aunih.gov
Following absorption, the highest tissue concentrations in mammals have been observed in the kidney and spleen. apvma.gov.aunih.gov However, this compound does not persist for extended periods in tissues or organs. apvma.gov.aunih.gov
Excretion of this compound and its metabolites is predominantly through the urine, occurring rapidly and extensively. researchgate.netapvma.gov.aupic.int In rats, more than 70% of an administered radiolabeled dose was excreted within 48 hours, mostly in the urine. nih.govinchem.org Studies in dairy cows showed approximately 96% of a ring-labeled dose excreted in urine within 144 hours. nih.gov A smaller proportion is eliminated in feces. nih.gov
Biotransformation Pathways (e.g., Sulfoxidation, Hydroxylation, Phenol (B47542) Cleavage)
This compound undergoes extensive biotransformation in mammals. apvma.gov.aupic.int The primary metabolic pathways involve oxidation and hydrolysis. researchgate.net
Sulfoxidation is a major metabolic pathway for this compound, occurring on the sulfur atom. apvma.gov.auwikipedia.orginchem.org This can happen to the parent compound itself, producing this compound sulfoxide, or to the phenol group that results from carbamate ester cleavage. wikipedia.org this compound sulfoxide can be further oxidized to the sulfone. wikipedia.org
Hydroxylation is another metabolic pathway, primarily occurring on the N-methyl group. apvma.gov.au Cleavage of the carbamate ester linkage also occurs, yielding the phenolic moiety, 4-methylthio-3,5-xylenol (MX). nih.govwikipedia.orginchem.orgresearchgate.net This phenol can then undergo further oxidation, such as sulfoxidation to form this compound sulfoxide phenol and this compound sulfone phenol, followed by conjugation. apvma.gov.auinchem.org
Metabolite Profiles in Biological Fluids and Tissues
This compound is well metabolized, forming at least three major metabolites detected in urine in mammals like rats and dogs. apvma.gov.au The principal metabolites identified in animal tissues and excreta include this compound phenol, this compound sulfoxide phenol, and this compound sulfone phenol. apvma.gov.au Conjugated forms of these phenols, such as glucuronides and sulfates, are also significant. pic.intinchem.org
Studies in rats have shown that the principal metabolites in excreta appear to be conjugated this compound sulfoxide phenol and conjugated this compound phenol. inchem.org In hens, conjugated and non-conjugated this compound phenol, this compound sulfoxide phenol, and this compound sulfone phenol were detected in excreta, along with N-hydroxy-methyl this compound sulfoxide. inchem.org Tissue residues in hens included this compound phenol, this compound sulfoxide phenol, and this compound sulfone phenol, primarily in conjugated forms. inchem.org
In cattle fed this compound, detectable residues were found in liver and kidney, with milk also containing detectable levels of residues, primarily attributed to this compound sulfoxide. nih.govinchem.org
While many metabolites are common across species, some metabolic products observed in human liver studies were not seen in rat studies, suggesting potential species differences in metabolism. nih.gov
Role of Hepatic Enzymes (e.g., Flavin-containing Monooxygenase, Cytochrome P450)
The liver is the primary site of xenobiotic metabolism, with hepatic enzymes playing a crucial role in the biotransformation of this compound. wfsahq.org Both cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs) are involved in the oxidative metabolism of this compound. researchgate.netnih.govnih.gov
Sulfoxidation of this compound is catalyzed by both CYP450 and FMO enzymes. researchgate.netnih.gov Studies using human liver microsomes and recombinant enzymes have shown that FMO1 exhibits high catalytic activity for the sulfoxidation of this compound. nih.gov CYP2C19, a human CYP isoform, has also been shown to catalyze the sulfoxidation of this compound and its hydrolysis product, MX. researchgate.net CYP1A2 also exhibited oxidase activity towards MX. researchgate.net
Research indicates that while sulfoxidation can be catalyzed by both enzyme systems, FMO1 may play a significant role in the extrahepatic metabolism of thioether compounds like this compound. nih.gov In human kidney microsomes, stereoselective sulfoxidation of this compound was observed, primarily attributed to FMO activity, as it was not inhibited by a CYP450 inhibitor but was reduced by heat treatment. nih.gov In human liver microsomes, both stereoisomers of this compound sulfoxides were formed, and the activity was sensitive to CYP450 inhibition. nih.gov
Pest Resistance Mechanisms to Methiocarb
Target Site Insensitivity Mechanisms
Target site insensitivity arises when the site where a pesticide normally binds and exerts its toxic effect is altered, leading to reduced efficacy of the chemical bioworksinc.comucanr.edu. For methiocarb, the primary target is the enzyme acetylcholinesterase (AChE) wikipedia.orgherts.ac.uk.
Metabolic Detoxification Mechanisms
Metabolic detoxification involves the enzymatic breakdown or modification of the insecticide within the pest's body, converting it into less toxic substances bioworksinc.com. Several enzyme systems are known to contribute to the metabolic detoxification of this compound.
Esterase-Mediated Resistance
Esterases are enzymes capable of hydrolyzing ester bonds, and elevated esterase activity has been correlated with resistance to various insecticides, including this compound researchgate.netresearchgate.net. Research on Frankliniella occidentalis has demonstrated a link between increased esterase activity and higher levels of resistance to this compound researchgate.netresearchgate.net. Specific esterase isozymes may play a key role in the metabolism of this compound bioone.orgresearchgate.net. The use of esterase inhibitors, such as S,S,S-tributyl phosphorotrithioate (DEF), in bioassays has shown that inhibiting esterase activity can partially suppress this compound resistance in some pest populations, providing evidence for the involvement of esterases in detoxification bioone.orgnih.gov.
Data from studies on Frankliniella occidentalis populations have revealed varying degrees of increased esterase activity in resistant strains compared to susceptible ones. For instance, some resistant populations exhibited significantly higher esterase activity when exposed to model substrates like alpha-naphthyl acetate (B1210297) researchgate.net.
| Population | Esterase Activity (relative to susceptible) | This compound Resistance Level |
| Resistant Pop A | Increased | Moderate |
| Resistant Pop B | Increased | High |
| Susceptible | Baseline | Low |
Note: This table presents illustrative data based on research indicating increased esterase activity in resistant populations bioone.orgresearchgate.net. The specific magnitude of increase varies between studies and populations.
Cytochrome P450 Monooxygenase-Mediated Resistance
Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes involved in the oxidative metabolism of a broad spectrum of compounds, including insecticides researchgate.netoup.com. Enhanced P450 activity is recognized as a significant mechanism of metabolic resistance to numerous insecticides, and studies suggest its contribution to this compound resistance oup.comlilab-ecust.cn. Experiments employing synergists that inhibit P450 activity, such as piperonyl butoxide (PBO), have shown that these compounds can partially restore susceptibility to this compound in resistant pest populations bioone.orglilab-ecust.cn. This finding indicates that P450-mediated detoxification contributes to the breakdown of this compound in resistant insects bioone.orgoup.com.
Research on Frankliniella occidentalis has provided evidence supporting the role of P450s in this compound resistance. Bioassays conducted with PBO have suggested the involvement of monooxygenases in this compound resistance in this pest bioone.org.
| Population | Synergism with PBO (effect on resistance level) | Implication |
| Resistant Strain X | Partial suppression of resistance | P450s likely involved in detoxification |
| Resistant Strain Y | Partial suppression of resistance | P450s likely involved in detoxification |
| Susceptible | Limited or no significant effect | P450-mediated detoxification less pronounced |
Note: This table provides illustrative data based on findings regarding PBO synergism bioone.orglilab-ecust.cn. The extent of synergism can vary depending on the pest population and specific study.
Glutathione (B108866) S-Transferase Activity in Resistance
Glutathione S-transferases (GSTs) are enzymes that contribute to detoxification by catalyzing the conjugation of glutathione to xenobiotic compounds, thereby increasing their water solubility and facilitating their excretion researchgate.netresearchgate.net. While their role in this compound resistance may be less prominent compared to esterases or P450s in some instances, increased GST activity has been linked to insecticide resistance and may contribute to this compound resistance bioone.orgresearchgate.net. Some studies have reported elevated GST activity in this compound-resistant insect populations when compared to susceptible ones researchgate.netcapes.gov.br.
Data concerning GST activity in relation to this compound resistance in Frankliniella occidentalis have shown some instances of increased activity in resistant strains, although a strong correlation with the level of resistance is not always observed bioone.orgcapes.gov.br.
| Population | GST Activity (relative to susceptible) | Potential Contribution to Resistance |
| Resistant Pop Q | Slightly increased | Possible minor contribution |
| Resistant Pop R | Similar to susceptible | Less likely primary mechanism |
Note: This table offers illustrative data based on findings regarding GST activity bioone.orgresearchgate.netcapes.gov.br. The significance of GSTs in this compound resistance can vary.
Reduced Penetration as a Resistance Factor
Reduced penetration, also referred to as cuticular resistance, involves modifications to the insect's cuticle that decrease the rate at which the insecticide is absorbed into the body bioworksinc.comcambridge.org. This mechanism can result in a lower concentration of the pesticide reaching the target site, allowing more time for detoxification processes or simply reducing the effective dose bioworksinc.comcambridge.org. Although typically conferring only low levels of resistance on its own, reduced penetration can act as a contributing factor, particularly when combined with other resistance mechanisms nih.govcambridge.org. Some research has suggested that decreased penetration can be a possible mechanism of resistance to insecticides, including potentially this compound, in pests such as the western flower thrips bioone.orgdissertation.com.
Cross-Resistance Phenomena
Cross-resistance occurs when a pest population develops resistance to one insecticide and, as a result, becomes resistant to other insecticides, often those with a similar mode of action or chemical structure. ksu.edu this compound, being a carbamate (B1207046) (IRAC Group 1A), shares its mode of action with organophosphate insecticides (IRAC Group 1B) as both inhibit acetylcholinesterase. irac-online.org This shared target site can lead to cross-resistance between carbamates and organophosphates. ksu.eduusda.gov
Studies on the western flower thrips, Frankliniella occidentalis, have provided insights into cross-resistance patterns involving this compound. While some studies indicate that resistance to certain insecticides like spinosad does not necessarily confer cross-resistance to this compound, resistance to other compounds, particularly those affecting the nervous system, can be linked. nih.govresearchgate.net For instance, resistance to diazinon, an organophosphate, has been linked to both metabolic detoxification and altered target site sensitivity, mechanisms also implicated in this compound resistance. usda.gov This suggests that resistance mechanisms, particularly metabolic ones, can confer cross-resistance between different chemical classes. irac-online.orgusda.gov Research has shown that a single metabolic pathway might confer resistance to both pyrethroids and carbamates in F. occidentalis. usda.gov
However, the presence and extent of cross-resistance can vary depending on the specific pest population and the insecticides involved. For example, in some F. occidentalis populations, resistance to this compound has been observed even without prior exposure, likely due to cross-resistance from other insecticides. bioone.org Conversely, studies evaluating spirotetramat (B1682168) resistance in F. occidentalis have indicated no significant cross-resistance to this compound in laboratory-selected or field populations. researchgate.netnih.gov
Genetic and Biochemical Basis of Resistance
The genetic and biochemical underpinnings of this compound resistance are primarily centered around modifications that reduce the effective concentration of the insecticide at its target site or lessen its impact once it reaches the target. researchgate.netnih.govucanr.edu The main target site for this compound is acetylcholinesterase (AChE). apvma.gov.aumedwinpublishers.com
Biochemical mechanisms frequently involve enhanced detoxification of this compound by various enzyme systems. researchgate.netnih.govbioone.org Key enzymes implicated in metabolic resistance include cytochrome P-450 monooxygenases, esterases, and glutathione S-transferases (GSTs). researchgate.netnih.govbioone.orgnih.gov Increased activity or overexpression of these enzymes can lead to the breakdown or sequestration of this compound before it can effectively inhibit AChE. researchgate.netnih.gov Studies on F. occidentalis have shown that enhanced activity of general esterases, GSTs, and AChE can be associated with this compound resistance. bioone.orgnih.gov Bioassays using synergists, which inhibit specific enzyme systems, have provided evidence for the involvement of monooxygenases and esterases in this compound resistance in this pest. bioone.orgnih.gov
Another critical biochemical mechanism is the alteration of the target site, AChE. bioone.orgnih.gov This can involve reduced sensitivity of the enzyme to inhibition by this compound or increased production of AChE, requiring a higher concentration of the insecticide to achieve the same level of inhibition. bioone.orgnih.gov Research on F. occidentalis has suggested the presence of insensitive AChE in some resistant populations, as well as increased AChE activity. bioone.orgnih.gov These findings indicate that multiple mechanisms at the target site level can contribute to resistance. bioone.org
The genetic basis of resistance lies in the heritable changes that lead to these biochemical or physiological alterations. ausveg.com.auksu.edu Resistance traits are often polyfactorial, meaning they are influenced by multiple genes. bioone.orgksu.edu These genes can encode for the detoxification enzymes, the target site protein (AChE), or regulatory elements that control their expression. researchgate.netnih.govksu.edu The selection pressure exerted by repeated this compound application favors individuals possessing these resistance genes, leading to an increase in their frequency within the population over time. ausveg.com.auksu.edu The rate of resistance development can be influenced by factors such as the pest's reproductive rate and genetic variability. ausveg.com.au For instance, the haplodiploid breeding system of F. occidentalis, where males are haploid, can potentially accelerate the selection for resistance genes. bioone.org
Data from research on F. occidentalis illustrates the varying levels of resistance and the potential involvement of different biochemical mechanisms across populations.
| Population | Resistance Ratio (LC₅₀) vs. Susceptible Strain | Involved Mechanisms (Indicated by Synergists/Enzyme Assays) |
| Population A | 3.2 - 30 times bioone.org | Enhanced detoxification by P450s, Esterases; Insensitive AChE; Increased AChE activity bioone.orgnih.gov |
| Population B | (Varies) bioone.org | Enhanced detoxification by P450s, Esterases; Insensitive AChE; Increased AChE activity bioone.orgnih.gov |
| Population C | (Varies) bioone.org | Enhanced detoxification by P450s, Esterases; Insensitive AChE; Increased AChE activity bioone.orgnih.gov |
Strategies for Resistance Management (Research Perspective)
Managing this compound resistance from a research perspective focuses on understanding the dynamics of resistance development and devising strategies to mitigate its impact and prolong the effectiveness of the pesticide. researchgate.netnih.govausveg.com.au A key aspect is the continuous monitoring of pest populations to detect the emergence and spread of resistance. researchgate.netnih.govbioone.org This involves developing and utilizing sensitive diagnostic assays, including biochemical and potentially molecular methods, to quickly identify resistant individuals and populations. researchgate.netnih.govbioone.org While general enzymatic assays can indicate increased activity, research is ongoing to develop more specific assays that correlate strongly with resistance levels. bioone.org
Research into the genetic basis of resistance, including identifying the specific genes and mutations involved, is crucial for understanding how resistance evolves and for developing molecular markers for resistance monitoring. researchgate.netnih.govausveg.com.au This knowledge can inform the design of more targeted resistance management strategies. researchgate.netnih.gov
Strategies for resistance management often revolve around reducing the selection pressure on pest populations. ausveg.com.auksu.edu From a research viewpoint, this involves investigating and promoting integrated pest management (IPM) approaches that combine various control tactics, including biological control, cultural practices, and the judicious use of chemical control. researchgate.netnih.gov Research explores the efficacy of alternating or mixing insecticides with different modes of action to reduce the likelihood of selecting for resistance to any single compound. ksu.eduirac-online.org The IRAC Mode of Action Classification system is a valuable tool in this regard, guiding the rotation of insecticides from different groups. irac-online.org However, research also acknowledges that metabolic resistance mechanisms can sometimes confer cross-resistance between different MoA groups, necessitating careful consideration when designing rotation strategies. irac-online.org
Investigating the fitness costs associated with resistance genes is another area of research. ausveg.com.au It is hypothesized that resistant individuals may have a selective disadvantage in the absence of insecticide pressure. ausveg.com.au Understanding these fitness costs can inform strategies that involve periods of reduced or no exposure to this compound to allow the frequency of susceptible individuals to increase in the population. ausveg.com.au
Furthermore, research explores novel control methods and alternative molluscicides and insecticides to reduce reliance on this compound and other conventional pesticides. medwinpublishers.comljmu.ac.uk This includes investigating the potential of biopesticides and other environmentally friendly approaches. ljmu.ac.uksarpublication.com
Analytical Methodologies and Biomonitoring of Methiocarb
Methods for Environmental Sample Analysis
Analyzing Methiocarb in environmental samples such as soil and water requires specific extraction and detection techniques to achieve sufficient sensitivity and selectivity.
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic methods are widely used for separating this compound from complex environmental matrices. HPLC is particularly suitable for this compound due to its thermal lability, which can be an issue with Gas Chromatography (GC). researchgate.netjfda-online.com HPLC with UV detection at 223 nm has been used for this compound analysis in rice field surface water, with a method limit of detection estimated at 0.23 ng/mL. unl.edu Another study utilized HPLC with post-column derivatization and fluorescence detection for determining this compound residues in honey. jfda-online.com While GC can be used for pesticide analysis, it is not considered the most appropriate methodology for this compound due to its thermolabile nature. researchgate.net
Mass Spectrometry-Based Detection (e.g., LC-MS/MS)
Mass spectrometry, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective detection and quantification of this compound and its metabolites in environmental samples. epa.govepa.govperkinelmer.com LC-MS/MS allows for the simultaneous quantification of this compound, this compound sulfoxide (B87167), and this compound sulfone. epa.govepa.gov This technique utilizes specific ion transitions for identification and quantification. For example, this compound can be determined using the quantitation MS/MS ion transition from m/z 226 to m/z 169 and the confirmation transition from m/z 226 to m/z 121. epa.govepa.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing hundreds of compounds in a single run and meeting regulatory requirements for low detection limits. perkinelmer.com High-resolution mass spectrometry, such as quadrupole-orbitrap (Q-Orbitrap) MS, can further aid in differentiating this compound from structurally isomeric pesticides by evaluating tandem mass spectrometry product ions. nih.gov
Sample Preparation Techniques (e.g., QuEChERS, Solid-Phase Extraction)
Effective sample preparation is essential to extract this compound and its metabolites from environmental matrices and remove interfering substances. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are commonly employed. epa.govepa.govunito.itinterchim.fr
QuEChERS: This method is widely used for multi-residue pesticide analysis in samples with high water content, such as fruits and vegetables, but has also been applied to environmental matrices like soil and water. unito.itinterchim.frthermofisher.comlcms.cz The QuEChERS procedure typically involves extraction with acetonitrile (B52724), followed by a salting-out step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. unito.itinterchim.frthermofisher.com A clean-up step, often using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary-secondary amine) and C18, is then performed to remove matrix interferences. unito.itinterchim.frthermofisher.comlcms.cz Modified QuEChERS methods have been developed for various matrices, including soil and water, to improve recovery and address matrix complexity. researchgate.netunito.it Automated QuEChERS procedures coupled with LC-MS/MS can improve laboratory throughput. lcms.czgrupobiomaster.com
Solid-Phase Extraction (SPE): SPE is another common technique used for the extraction and clean-up of this compound from environmental samples like soil and water. jfda-online.comepa.govepa.gov SPE cartridges containing various sorbents are used to isolate the analytes of interest from the sample matrix. epa.govepa.gov For example, SPE clean-up has been used in methods for analyzing this compound, this compound sulfoxide, and this compound sulfone in soil and water samples prior to LC-MS/MS analysis. epa.govepa.gov
Voltammetric Approaches (e.g., Differential Pulse Voltammetry with Boron-Doped Diamond Electrode)
Voltammetric methods offer an alternative electroanalytical approach for the determination of this compound. Differential Pulse Voltammetry (DPV) using a boron-doped diamond electrode (BDDE) has been explored for this compound analysis. rsc.orgresearchgate.netresearchgate.netrsc.org BDDEs are advantageous due to their wide potential window, low background currents, and resistance to fouling. researchgate.netmdpi.com Direct oxidation of this compound at a positive potential (around +1.4 V vs. Ag/AgCl) on a BDDE using DPV has been shown to be feasible. rsc.orgresearchgate.netresearchgate.net This method allows for the calibration of this compound in a specific concentration range with a reported detection limit. rsc.orgresearchgate.net The practical applicability of this voltammetric method has been demonstrated for analyzing this compound in commercial pesticide products and model aquatic systems. rsc.orgresearchgate.netrsc.org
Methods for Biological Sample Analysis
Biomonitoring plays a vital role in assessing human exposure to pesticides like this compound by analyzing biological samples. nih.govmass.govmdpi.com
Detection of Parent Compound and Metabolites in Blood (Serum) and Urine
Analyzing this compound and its metabolites in biological fluids such as blood (serum) and urine is a key aspect of biomonitoring. nih.govmass.govmdpi.com this compound is metabolized in the body, primarily through sulfoxidation, producing metabolites like this compound sulfoxide and this compound sulfone, as well as phenolic derivatives. wikipedia.orgfao.orginchem.org These metabolites, particularly this compound sulfoxide, can be more toxic than the parent compound. researchgate.net
Analytical methods for biological samples often involve extraction procedures followed by chromatographic separation coupled with sensitive detection. LC-MS/MS is a powerful technique for the simultaneous quantification of this compound and its metabolites in biological matrices such as food products of animal origin (which can serve as a proxy for potential dietary exposure leading to biological presence). nih.gov A quick sample preparation method using acetonitrile and salts followed by dispersive solid-phase extraction (d-SPE) has been developed for the analysis of this compound, this compound sulfoxide, and this compound sulfone in various animal food products using LC-MS/MS. nih.gov This method demonstrated good linearity, with reported limits of detection and quantification. nih.gov
Biomonitoring studies often measure metabolites in urine due to their polarity and lower concentrations of the parent compound in blood. mdpi.com However, analysis of both parent compound and metabolites in blood (serum) and urine provides a more comprehensive picture of exposure and metabolism. nih.govmass.govmdpi.com
While specific detailed research findings on this compound and metabolite concentrations in human blood and urine from the provided search results are limited to the mention of biological monitoring being dependent on blood or urine samples and the detection of metabolites in rat and cow urine and chicken tissues nih.govfao.orgnih.gov, the analytical methods described for other complex matrices like animal food products and environmental samples are applicable in principle to biological fluid analysis, often with matrix-specific adaptations in sample preparation.
Here is a summary of some analytical parameters found in the search results:
| Analyte | Matrix | Method | Detection Limit | Quantification Limit | Recovery Range (%) | Reference |
| This compound | Rice field surface water | HPLC-UV (223nm) | 0.23 ng/mL | Not specified | 92 ± 7 | unl.edu |
| This compound | Commercial product, Pond water | DPV (BDDE) | ca. 0.15 μg mL⁻¹ | 1–55 μg mL⁻¹ | 93–106 | rsc.orgresearchgate.netrsc.org |
| This compound, Sulfoxide, Sulfone | Soil | LC-MS/MS | Approximately 20% of LOQ | 1 ppb (LOQ) | Not specified | epa.gov |
| This compound, Sulfoxide, Sulfone | Water | LC-MS/MS | Approximately 20% of LOQ | 0.1 ppb (LOQ) | Not specified | epa.gov |
| This compound, Sulfoxide, Sulfone | Chicken, Pork, Beef, Egg, Milk | LC-MS/MS | 0.0016 mg/kg | 0.005 mg/kg | 76.4–118.0 | nih.gov |
| This compound | Honey | HPLC/PCD-FL | 4–5 ng/g (for N-methylcarbamates) | Not specified | 72.02–92.02 | jfda-online.com |
Analytical Challenges in Biomonitoring Studies
Analyzing this compound and its metabolites in biological matrices for biomonitoring presents several analytical challenges. Biological samples are inherently complex, containing a wide variety of endogenous compounds that can interfere with the detection and quantification of target analytes chromatographyonline.commdpi.commdpi.com. These matrix components can lead to matrix effects, such as signal suppression or enhancement, in techniques like LC-MS using electrospray ionization (ESI), adversely affecting accurate quantitation chromatographyonline.commdpi.com.
Developing multi-residue methods capable of simultaneously detecting a broad range of compounds, including this compound and its metabolites, in complex biological matrices like serum or liver is challenging mdpi.commdpi.com. The amount of sample available for biomonitoring studies is often limited, requiring highly sensitive methods mdpi.com. Additionally, the potential for degradation of this compound and its metabolites during sample preparation and analysis needs to be considered plos.org.
Validation of analytical methods for biomonitoring requires careful evaluation of matrix effects, linearity, sensitivity (limits of detection and quantification), accuracy (recovery rates), and precision (relative standard deviation) in the specific biological matrix of interest thermofisher.comchromatographyonline.commdpi.com.
Metabolite Quantification in Food Products of Animal Origin
Quantifying this compound and its metabolites in food products of animal origin is important for assessing potential dietary exposure. Studies have focused on developing methods for the simultaneous determination of this compound, this compound sulfoxide, and this compound sulfone in various livestock products, including chicken, pork, beef, table eggs, and milk sigmaaldrich.comresearchgate.netnih.gov.
A simultaneous analytical method using LC-MS/MS was developed for the determination of this compound and its metabolites in five livestock products. This method involved a quick sample preparation using acetonitrile and salts followed by purification via dispersive-solid phase extraction (d-SPE) researchgate.netnih.gov. The method demonstrated good linearity with a coefficient of determination (R²) ≥ 0.991 in matrix-matched calibration curves for each matrix researchgate.netnih.gov. The limits of detection and quantification were reported as 0.0016 mg/kg and 0.005 mg/kg, respectively, for all tested analytes in various matrices researchgate.netnih.gov.
In a study where beef and dairy cattle were fed rations containing this compound, detectable residues (> 0.005 ppm) were found in milk at all treatment levels inchem.org. Residues were also detected in the liver and kidney of animals fed higher concentrations of this compound inchem.org.
Validation of Analytical Methods for Complex Matrices
Validation of analytical methods for complex matrices, such as food products of animal origin or biological samples, is a critical step to ensure the reliability and accuracy of the results. Validation typically involves assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) thermofisher.comchromatographyonline.com.
Matrix-matched standard calibration is a common approach for validation in complex matrices, where analytical standards are added to a blank sample extract of the same matrix to account for matrix effects thermofisher.comchromatographyonline.com. Recovery studies are performed by spiking blank matrices with known concentrations of the analytes and determining the percentage recovered thermofisher.com. Acceptable recovery values typically fall within a specified range, such as 70-120% according to some guidelines thermofisher.com. Precision is evaluated by analyzing replicate spiked samples and calculating the relative standard deviation (% RSD) thermofisher.com.
For the simultaneous determination of this compound and its metabolites in food products of animal origin, a method was validated at three fortification levels, showing recovery rates ranging between 76.4-118.0% and a relative standard deviation ≤ 10.0% researchgate.netnih.gov. These results indicate that the developed method was effective for analyzing these compounds in complex matrices.
Analytical challenges related to matrix effects in complex samples can be addressed through various tools, including stable isotope dilution, matrix-matched calibration, sample dilution, method of standard additions, enhanced sample cleanup procedures, or the use of analyte protectants in GC-MS chromatographyonline.com.
Regulatory Science and Risk Assessment Methodologies for Methiocarb
Scientific Basis for Regulatory Decision-Making (e.g., Reregistration Eligibility Decisions)
Regulatory decisions for pesticides such as methiocarb are based on a thorough evaluation of scientific data concerning their potential effects on human health and the environment. In the United States, the Environmental Protection Agency (EPA) conducts Reregistration Eligibility Decisions (REDs) for older pesticides to ensure they meet current scientific and regulatory standards. epa.govepa.govregulations.gov This process involves reviewing a complete set of studies submitted by pesticide producers. epa.gov Based on this evaluation, the Agency imposes necessary regulatory controls to manage identified risks. epa.govepa.gov For this compound, a RED document was prepared by the US EPA in 1994. apvma.gov.au
The scientific basis for these decisions includes data on product chemistry, residue chemistry, ecological effects, environmental fate, toxicology, and occupational and residential exposure. epa.gov For instance, the withdrawal of food uses for this compound in the U.S. between 1989 and 1992 by producers eliminated the requirement for residue chemistry studies related to food. epa.gov Regulatory decisions, such as those outlined in a RED, also include data and labeling requirements for products to be eligible for reregistration. epa.gov
Hazard Identification and Characterization Methodologies
Hazard identification is the process of identifying the type and nature of adverse effects a pesticide may cause. fao.org Hazard characterization involves qualitatively and, where possible, quantitatively describing the inherent properties of a pesticide that have the potential to cause adverse effects. fao.org This includes understanding the mode of action, conducting dose-response assessments, and establishing threshold doses below which toxic effects are not observed. fao.org
For this compound, hazard assessment is based on its intrinsic toxicity. fao.org Studies evaluate acute and chronic effects through various routes of exposure. For example, this compound has been shown to be highly toxic by the oral route, moderately toxic by inhalation, and slightly toxic by the dermal route in laboratory animals. epa.gov It is known to inhibit acetylcholinesterase activity. regulations.govnih.gov While this compound did not show carcinogenic potential in rats and mice, and genotoxicity evaluations generally indicate it is not mutagenic, some in vitro studies suggested a clastogenic potential. apvma.gov.auapvma.gov.aunih.gov Developmental toxicity has been associated with dermal exposure in rabbits, while oral exposure resulted in maternal toxicity in rats and rabbits. epa.gov
Hazard characterization methodologies involve analyzing data from toxicity studies to determine dose-response relationships and identify critical effects. For cholinesterase inhibition, studies in rats and dogs have indicated that this compound sulfoxide (B87167) is a more potent inhibitor than this compound. inchem.org
Exposure Assessment Methodologies in Regulatory Contexts
Exposure assessment in a regulatory context aims to quantify the potential exposure of humans and non-target organisms to a pesticide under realistic use conditions. nih.gov Methodologies involve estimating exposure through various pathways, including dietary (food and water) and non-dietary (occupational, residential, environmental) routes. nih.govepa.gov
For this compound, since food uses were withdrawn in the U.S., dietary risks from food are not expected. epa.govepa.gov However, exposure assessments consider other potential routes. For instance, the US EPA's risk assessment for this compound included evaluating potential acute and chronic dietary-based risks to birds and mammals from consuming treated eggs used as avian repellents. epa.govregulations.gov Exposure estimates for aquatic organisms are derived for both the parent compound and relevant degradates using approaches like the total toxic residue (TTR) analysis. regulations.gov
Regulatory exposure assessments often use models that combine data on residue levels with food consumption data for dietary exposure, or consider application rates, duration, and personal protective equipment for occupational and residential exposure. nih.govwww.gov.uk For this compound, uncertainties in exposure assessment have been noted, such as the application rate for ornamental uses not being reported in standard units in some cases. regulations.gov Data requirements for reregistration have included the estimation of dermal and inhalation exposure for specific uses like in greenhouses and nurseries. epa.govepa.gov
Risk Characterization and Management Strategies
Risk characterization integrates hazard and exposure assessments to estimate the likelihood and magnitude of potential adverse effects. fao.org Regulatory agencies compare estimated exposures to toxicity values (like NOELs or LOELs) to determine potential risks. regulations.gov Risk management involves implementing strategies to reduce unacceptable risks, which can include revising product labels, restricting uses, or requiring mitigation measures. epa.govepa.govhorticulture.com.au
For this compound, the US EPA uses the risk quotient (RQ) method, comparing estimated exposure concentrations to measured toxicity values. regulations.gov RQs are compared to Levels of Concern (LOCs) to indicate potential risks. regulations.gov Based on preliminary risk assessments, potential for acute and chronic dietary risks to birds and mammals has been identified for this compound uses on ornamentals and treated eggs. regulations.gov Acute risk to terrestrial invertebrates like honey bees may also occur. regulations.gov
Risk management strategies for this compound have included requiring revised labeling with specific instructions to mitigate risks to wildlife and aquatic organisms. epa.govepa.gov For example, labels specify not applying directly to water and managing runoff. epa.govepa.gov The Australian APVMA's reconsideration of this compound involved assessing risks to worker health and safety, the environment, and public health from food residues, leading to regulatory decisions based on these findings. apvma.gov.au
Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) Derivation
The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without appreciable health risk. apvma.gov.aunhmrc.gov.au The Acute Reference Dose (ARfD) is an estimate of the amount of a substance in food or drinking water, ordinarily expressed on a body-weight basis, that can be ingested in a period of 24 hours or less without appreciable health risk to the consumer on the basis of all known facts at the time of the evaluation. oecd.org
ADIs and ARfDs are derived by identifying a No-Observed-Effect Level (NOEL) or a Lowest-Observed-Effect Level (LOEL) from toxicological studies and applying appropriate safety factors (also known as uncertainty factors). apvma.gov.aunhmrc.gov.au These factors account for uncertainties such as variations in sensitivity within the human population and extrapolation from animal studies to humans. nhmrc.gov.au
For this compound, the current ADI is 0.002 mg/kg body weight (bw) per day, based on a NOEL of 0.2 mg/kg bw/day from a 2-year dietary study in dogs, with a safety factor of 100. nhmrc.gov.au This NOEL was based on reduced plasma cholinesterase activity. nhmrc.gov.au The ADI for this compound has been revised over time as new data became available and assessment methodologies evolved. nhmrc.gov.au
The ARfD for this compound is 0.03 mg/kg bw/day, established in 2001, based on NOELs of 3 mg/kg bw/day from developmental toxicity studies in rats and rabbits, applying a safety factor of 100. nhmrc.gov.au Another source indicates an ARfD of 0.0005 mg/kg bw based on a NOAEL of 0.5 mg/kg bw per day for clinical signs indicative of cholinergic inhibition in a developmental toxicity study in rats. nih.govherts.ac.uk
Here is a summary of key health-based guidance values for this compound:
| Value | Dose (mg/kg bw/day) | Basis (Study/Effect) | Safety Factor | Year Established | Source |
| ADI | 0.002 | 2-year dietary study in dogs (reduced plasma ChE) | 100 | 1986 | nhmrc.gov.au |
| ARfD | 0.03 | Developmental toxicity studies in rats and rabbits | 100 | 2001 | nhmrc.gov.au |
| ARfD | 0.0005 | Developmental toxicity study in rats (cholinergic signs) | - | - | nih.gov |
Note: Interactive data table would be presented here in the final output.
Data Requirements for Pesticide Evaluation (e.g., Neurotoxicity, Metabolism, Mutagenicity Studies)
Regulatory evaluation of pesticides like this compound requires a comprehensive set of data covering various toxicological endpoints, environmental fate, and exposure potential. epa.gov These data requirements are typically outlined in regulatory guidelines and data call-in notices. epa.govepa.gov
Key toxicological studies required for pesticide evaluation include:
Neurotoxicity Studies: These studies assess the potential of a substance to cause adverse effects on the nervous system. While early studies in hens did not produce delayed polyneuropathy, acute and subchronic neurotoxicity studies in rodents are now required for carbamate (B1207046) pesticides like this compound, even for non-food uses. epa.govapvma.gov.auepa.gov
Metabolism Studies: These studies investigate how a substance is absorbed, distributed, metabolized, and eliminated by the body. This compound is rapidly absorbed, extensively metabolized, and primarily eliminated in urine. apvma.gov.aunhmrc.gov.au The primary metabolites include this compound phenol (B47542), this compound sulfoxide phenol, and this compound phenol sulfone. nhmrc.gov.au Metabolism studies are crucial for identifying residues of concern for risk assessment. regulations.gov
Mutagenicity Studies: These studies evaluate the potential of a substance to cause damage to genetic material. A battery of in vivo and in vitro tests are used. apvma.gov.auepa.gov For this compound, studies including the Ames assay, sister chromatid exchange assay, and unscheduled DNA synthesis assay have been conducted. apvma.gov.auepa.gov The weight of evidence generally indicates that this compound is not mutagenic, although some in vitro results have warranted discussion. apvma.gov.aunih.gov
Reproductive and Developmental Toxicity Studies: These studies assess the potential for a substance to affect reproductive function or cause adverse effects on the developing fetus or offspring. apvma.gov.aunhmrc.gov.au Developmental toxicity studies in rats and rabbits have been used to derive the ARfD for this compound. nhmrc.gov.au An acceptable reproduction study was not available at one point, but the requirement was waived when food uses were dropped. epa.gov
Chronic Toxicity and Carcinogenicity Studies: Long-term studies in animals are required to assess potential chronic health effects and carcinogenic potential. apvma.gov.aunhmrc.gov.au this compound has not shown carcinogenic potential in long-term studies in rats and mice. apvma.gov.aunih.gov
In addition to toxicological data, data on environmental fate (e.g., hydrolysis, photolysis, soil metabolism) and ecological effects on various organisms (e.g., fish, aquatic invertebrates, birds, mammals, terrestrial invertebrates, plants, soil microorganisms) are required for a comprehensive evaluation. apvma.gov.auepa.govregulations.govbayer.comwfduk.org
International Regulatory Frameworks and Harmonization (e.g., WHO, FAO, EU, US EPA, APVMA)
International regulatory frameworks and harmonization efforts play a significant role in the evaluation and regulation of pesticides globally. Organizations like the World Health Organization (WHO) and the Food and Agriculture Organization (FAO) contribute to setting standards and providing guidance. The Joint Meeting on Pesticide Residues (JMPR), convened by FAO and WHO, evaluates pesticide residues and toxicology, providing recommendations for acceptable daily intakes and maximum residue limits (MRLs). nih.govinchem.orginchem.orginchem.orgfao.org this compound has been evaluated by the JMPR multiple times. inchem.orgfao.org
Major regulatory bodies in different regions and countries, such as the European Union (EU), the United States Environmental Protection Agency (US EPA), and the Australian Pesticides and Veterinary Medicines Authority (APVMA), conduct their own risk assessments and make regulatory decisions based on national legislation and international guidelines. epa.govapvma.gov.auhorticulture.com.aueuropa.euausveg.com.au
Harmonization efforts aim to align data requirements, assessment methodologies, and regulatory approaches across different jurisdictions to facilitate the mutual acceptance of data and reduce the burden on industry and regulators. The OECD plays a role in developing test guidelines and promoting work-sharing initiatives. oecd.orgpc.gov.au Regulatory bodies like the APVMA participate in international programs and may consider assessments from other reputable authorities like the US EPA and the European Commission. horticulture.com.auausveg.com.aupc.gov.au
Despite harmonization efforts, differences in regulatory approaches, data requirements, and risk assessment methodologies can still exist between regions. nih.govpc.gov.au For example, while MRLs set by the US EPA, European Commission, and Codex are recognized globally, many countries have their own MRLs. figshare.com The EFSA conducts peer reviews of pesticide risk assessments in the EU, considering evaluations carried out by rapporteur Member States. europa.eux-mol.netfao.orgeuropa.eu
Remediation and Degradation Technologies for Methiocarb Contamination
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of treatment methods that utilize the generation of highly reactive species, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants in water and wastewater. researchgate.netmdpi.comgenesiswatertech.com These processes can lead to the mineralization of contaminants into carbon dioxide and water. researchgate.netmdpi.com AOPs are considered efficient and environmentally friendly techniques for removing pollutants from water and wastewater effluents. researchgate.net Various AOPs, including Fenton, electro-Fenton, photo-Fenton, photocatalysis, ozonation, and sonolysis, have been investigated for the degradation of carbamates in aqueous media. researchgate.net
Electro-Fenton Degradation of Methiocarb in Aqueous Solutions
Electro-Fenton is an AOP that has been successfully applied to degrade this compound in aqueous solutions. mdpi.comresearchgate.netnih.gov This process typically utilizes a boron-doped diamond (BDD) anode and a carbon felt cathode. mdpi.comresearchgate.netnih.gov Studies have shown that electro-Fenton can effectively degrade this compound and its by-products. mdpi.com
Experimental results indicate that total this compound removal can be achieved through the electro-Fenton process. mdpi.comresearchgate.netnih.gov The efficiency of this compound removal is influenced by factors such as applied current density and the type and concentration of the added iron source (e.g., Fe₂(SO₄)₃·5H₂O or FeCl₃·6H₂O). mdpi.comresearchgate.netnih.gov At lower applied anodic current densities, an increase in iron concentration may lead to lower this compound removal rates, while the opposite can be observed at higher current densities. mdpi.comnih.gov The highest removal of organic carbon has been noted at the lowest applied current density and added iron concentration in some experiments. mdpi.comnih.gov
Interactive Table 1: Summary of Electro-Fenton Degradation Results for this compound
| Parameter | Condition 1 (Example) | Condition 2 (Example) |
| Applied Electric Charge (C) | 90 | 60 |
| Initial this compound (mg L⁻¹) | - | 20 |
| This compound Removal | Total mdpi.comresearchgate.netnih.gov | Total mdpi.com |
| Iron Source | Fe₂(SO₄)₃·5H₂O or FeCl₃·6H₂O mdpi.comresearchgate.netnih.gov | Iron(III) sulfate (B86663) pentahydrate mdpi.com |
| Iron Concentration (mg L⁻¹) | - | 10 mdpi.com |
| Applied Current Density (A m⁻²) | - | 12.5 mdpi.com |
| TOC Concentration Post-treatment (mg L⁻¹) | - | 0.9 (at 720 C) mdpi.com |
Ecotoxicological Evaluation of Degradation Products from Remediation Processes
Evaluating the ecotoxicity of treated solutions is crucial because this compound is a highly toxic compound. mdpi.comua.pt Studies have assessed the ecotoxicity of this compound aqueous solutions treated by electrochemical oxidation using model organisms such as Daphnia magna. mdpi.commdpi.comua.ptresearchgate.net
Electrochemical oxidation treatment has demonstrated a significant decrease in acute toxicity towards Daphnia magna. mdpi.comua.pt For instance, a substantial reduction in acute toxicity, measured in toxic units, has been observed after electro-Fenton treatment. mdpi.comresearchgate.netnih.gov One study reported a 450× reduction in acute toxicity towards D. magna, from approximately 900 toxic units to 2 toxic units, at the end of the experiments. mdpi.comresearchgate.netnih.gov Another study using electrochemical oxidation with a BDD anode and NaCl as supporting electrolyte observed a 200× reduction in acute toxicity towards D. magna, from 370.9 to 1.6 toxic units, after 5 hours of treatment at 100 A m⁻². ua.ptresearchgate.net
However, it is important to note that while some oxidation processes effectively remove this compound, they may lead to the formation of transformation products that are more toxic or persistent than the parent compound. researchgate.net Studies on this compound oxidation by disinfectants like free chlorine and monochloramine have found that despite effective this compound elimination, an increase in toxicity due to the formation of more toxic degradation products can occur. researchgate.netnih.gov Major identified transformation products include this compound sulfoxide (B87167) and this compound sulfone. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting methiocarb and its metabolites in environmental samples, and how do their detection limits compare?
- Methodology : Gas chromatography with pulsed flame photometric detection (GC-PFPD) is validated for this compound, this compound sulfoxide, and this compound sulfone analysis in crops, with detection limits ≤0.25 µg/L. Recovery rates and precision must be established via dichloromethane extraction protocols . For water-phase analysis, liquid chromatography with tandem mass spectrometry (LC-MS/MS) achieves quantification limits of 0.25 µg/L, though nominal concentrations may degrade by 34–50% within 96 hours in aquatic systems .
Q. How does this compound’s environmental persistence differ between soil and aquatic systems, and what factors influence its degradation?
- Methodology : Monitor degradation kinetics using controlled greenhouse trials with crops (e.g., tomatoes, beans) under varying doses and environmental conditions. This compound sulfoxide is a dominant metabolite in plants, detected at 50–100% of applied doses, despite this compound’s classification as non-systemic. Use ANOVA to assess interactions between crop type, season, and application dose .
Q. What are the primary mechanisms of this compound-induced neurotoxicity in non-target organisms?
- Methodology : Measure acetylcholinesterase (AChE) inhibition in model organisms (e.g., fish, insects). This compound reduces AChE activity by 58–59% at environmental concentrations (e.g., 50% nominal concentration in water), with carboxylesterase (CbE) inhibition observed at 42–44%. Pair enzymatic assays with histological analysis (e.g., gill damage categorization) to confirm systemic effects .
Advanced Research Questions
Q. How do this compound metabolites interact with microplastics to modulate toxicity in aquatic ecosystems?
- Methodology : Co-expose organisms (e.g., brown trout) to this compound and polystyrene microplastics (PS-MP). Quantify bioaccumulation and synergistic effects via LC-MS/MS and proteotoxicity assays (e.g., Hsp70 levels). PS-MP does not alter this compound’s neurotoxicity but may enhance physical damage (e.g., gill lesions) .
Q. What experimental designs are optimal for resolving contradictions in this compound’s systemic vs. non-systemic distribution in plants?
- Methodology : Conduct tracer studies using isotope-labeled this compound (e.g., this compound-d3) in seedlings. Analyze guttations, xylem sap, and leaf tissues via high-resolution mass spectrometry. Despite being labeled non-systemic, this compound sulfoxide is detected in corn seedlings, suggesting translocation via phloem .
Q. How does this compound inhibit CYP1A2 in humans, and what are implications for drug-metabolizing enzyme interactions?
- Methodology : Use human liver microsomes to measure CYP1A2 inhibition kinetics (IC₅₀ = 0.71 µM). Validate metabolic interconversion between this compound and this compound sulfoxide via in vitro assays. Compare inhibition potency with other carbamates to assess clinical risks .
Q. What novel sorbents improve this compound extraction efficiency in food matrices, and how do they compare to traditional methods?
- Methodology : Synthesize nano-sorbents (e.g., metal-organic frameworks) for solid-phase extraction. Validate performance using spiked food samples (e.g., fruits, grains) and compare recovery rates (e.g., 95–98%), detection limits (0.01 µg/kg), and precision (±5% RSD) against conventional methods like QuEChERS .
Data Contradictions and Resolution Strategies
Q. Why do this compound residues in treated crops show high variability across studies, and how can experimental protocols standardize reporting?
- Resolution : Discrepancies arise from differences in application methods (e.g., seed coating vs. foliar spray) and metabolite quantification. Standardize protocols by:
- Reporting metabolite-specific recovery rates (e.g., this compound sulfoxide vs. sulfone) .
- Including isotopically labeled internal standards (e.g., this compound-d3) to correct matrix effects .
Q. How to address conflicting evidence on this compound’s environmental "safety" despite its metabolite toxicity?
- Resolution : Redefine risk assessments to include metabolites. For regulatory submissions:
- Conduct longitudinal studies on metabolite accumulation in soil/water .
- Use probabilistic modeling to estimate exposure thresholds for non-target species .
Tables for Key Data
| Parameter | This compound | This compound Sulfoxide | This compound Sulfone |
|---|---|---|---|
| Detection Limit (GC-PFPD) | 0.25 µg/L | 0.25 µg/L | 0.25 µg/L |
| AChE Inhibition (IC₅₀) | 0.71 µM | Not tested | Not tested |
| Recovery Rate in Crops | 70–85% | 75–90% | 65–80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
